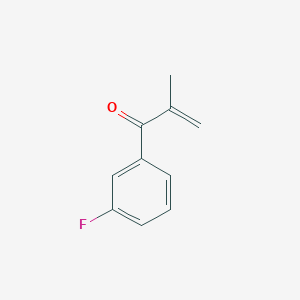![molecular formula C11H15NO B13706646 2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)
2-[(2-Phenylcyclopropyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Phenylcyclopropyl)amino]ethanol is an organic compound that features both an amino group and a hydroxyl group. This compound is notable for its unique structure, which includes a phenyl group attached to a cyclopropyl ring, making it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylcyclopropyl)amino]ethanol typically involves the reaction of a phenylcyclopropylamine with an appropriate epoxide under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Phenylcyclopropyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or tosylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or tosylates.
Wissenschaftliche Forschungsanwendungen
2-[(2-Phenylcyclopropyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Phenylcyclopropyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclopropylamine: Lacks the hydroxyl group but shares the cyclopropyl and phenyl structure.
Cyclopropylamine: Similar in structure but lacks the phenyl group.
Phenylethanolamine: Contains a phenyl group and an ethanolamine structure but lacks the cyclopropyl ring.
Uniqueness
2-[(2-Phenylcyclopropyl)amino]ethanol is unique due to the presence of both the phenylcyclopropyl and ethanolamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-[(2-phenylcyclopropyl)amino]ethanol |
InChI |
InChI=1S/C11H15NO/c13-7-6-12-11-8-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |
InChI-Schlüssel |
JZFJTBJAJFLOMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1NCCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
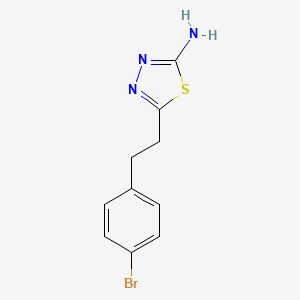

![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


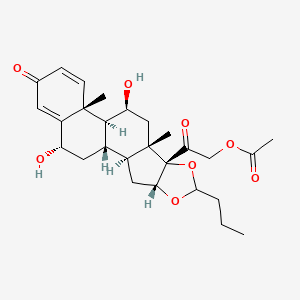
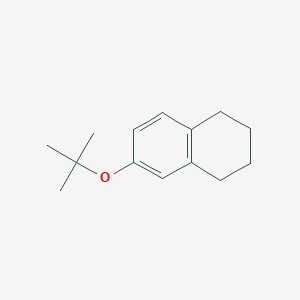
![N-[dimethylamino-(4-fluorophenyl)phosphoryl]-N-methylmethanamine](/img/structure/B13706625.png)
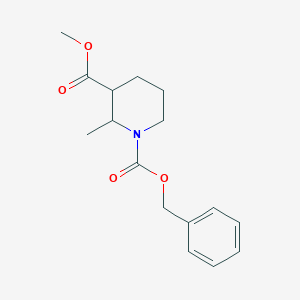
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)

